REACTION_CXSMILES
|
CCN(CC)CC.[Al+3].[Cl-].[Cl-].[Cl-].[C:12]1([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:24]1(=[O:30])[O:29][CH2:28][CH2:27][CH2:26][CH2:25]1>ClC(Cl)C.ClCCCl>[OH:30][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([N:21]1[CH2:22][CH2:23][N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:19][CH2:20]1)=[O:29] |f:1.2.3.4|
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
4.21 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
2.32 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCO1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After one hour of stirring at room temperature the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with ice water
|
Type
|
STIRRING
|
Details
|
stirred for another 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered by Celite
|
Type
|
ADDITION
|
Details
|
After adding of dichloromethane
|
Type
|
CUSTOM
|
Details
|
separating of the organic layer
|
Type
|
WASH
|
Details
|
washing it with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying it with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporating of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCCCCC(=O)N1CCN(CC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |